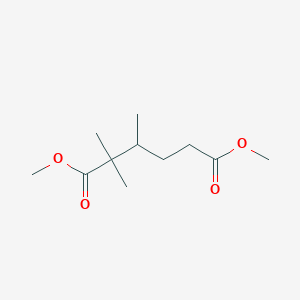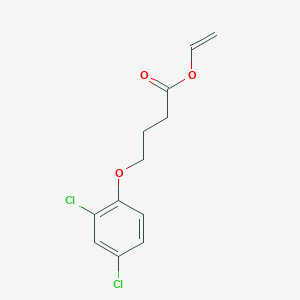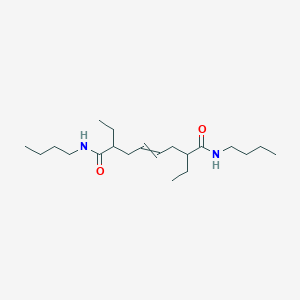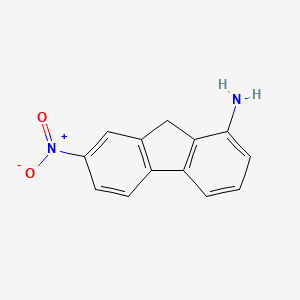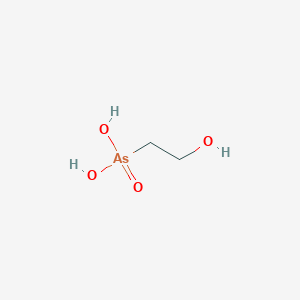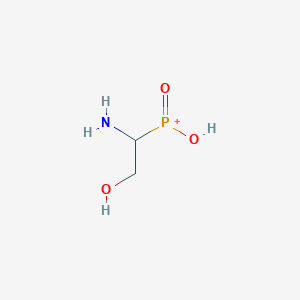
(1-Amino-2-hydroxyethyl)(hydroxy)oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Amino-2-hydroxyethyl)(hydroxy)oxophosphanium is a chemical compound with the molecular formula C₂H₇NO₃P It is characterized by the presence of an amino group, a hydroxyethyl group, and a hydroxy group attached to a phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-2-hydroxyethyl)(hydroxy)oxophosphanium can be achieved through several methods. One common approach involves the reaction of 2-aminoethanol with phosphorus oxychloride under controlled conditions. The reaction typically proceeds as follows:
Reaction with Phosphorus Oxychloride:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Amino-2-hydroxyethyl)(hydroxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonium compounds.
Applications De Recherche Scientifique
(1-Amino-2-hydroxyethyl)(hydroxy)oxophosphanium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other phosphorus-containing compounds.
Mécanisme D'action
The mechanism of action of (1-Amino-2-hydroxyethyl)(hydroxy)oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes. The hydroxy and amino groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hydroxy-2-aminoethylphosphonic acid: Similar in structure but differs in the presence of a phosphonic acid group instead of a phosphonium group.
2-Aminoethylphosphonic acid: Lacks the hydroxy group present in (1-Amino-2-hydroxyethyl)(hydroxy)oxophosphanium.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and hydroxy groups attached to the phosphorus atom allows for versatile chemical modifications and interactions with biological targets.
Propriétés
Numéro CAS |
71937-30-9 |
|---|---|
Formule moléculaire |
C2H7NO3P+ |
Poids moléculaire |
124.06 g/mol |
Nom IUPAC |
(1-amino-2-hydroxyethyl)-hydroxy-oxophosphanium |
InChI |
InChI=1S/C2H6NO3P/c3-2(1-4)7(5)6/h2,4H,1,3H2/p+1 |
Clé InChI |
PEVSJTXMTQBLMW-UHFFFAOYSA-O |
SMILES canonique |
C(C(N)[P+](=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


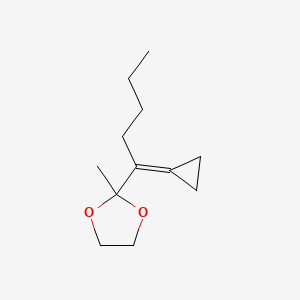
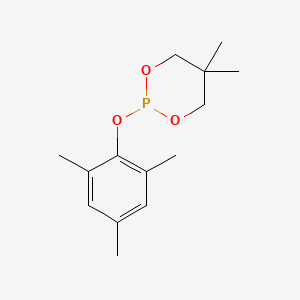

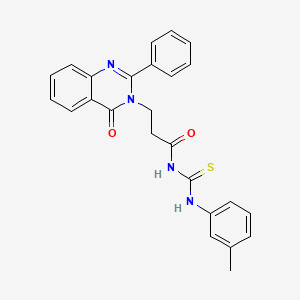

![2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]-](/img/structure/B14470227.png)
![4-[(Ethenylcarbamoyl)oxy]butyl prop-2-enoate](/img/structure/B14470234.png)


